molecular formula C9H8ClN3 B1426763 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole CAS No. 1338664-01-9

5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole

Cat. No.: B1426763
CAS No.: 1338664-01-9
M. Wt: 193.63 g/mol
InChI Key: FUKRXVPJMZOXTL-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a chloromethyl group at the 5-position and a phenyl group at the 1-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of phenyl azide with propargyl chloride in the presence of a copper(I) catalyst to form the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives or modified substituents.

Scientific Research Applications

5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.

    Chemical Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Catalysis: Employed as a ligand in transition metal catalysis for various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-1,2,3-triazole: Lacks the chloromethyl group, which affects its reactivity and applications.

    5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole: Similar structure but with a bromomethyl group, which may have different reactivity and biological activity.

    5-(hydroxymethyl)-1-phenyl-1H-1,2,3-triazole: Contains a hydroxymethyl group, which can participate in different chemical reactions compared to the chloromethyl group.

Uniqueness

5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole is unique due to the presence of the chloromethyl group, which provides a reactive site for further functionalization

Properties

IUPAC Name

5-(chloromethyl)-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-6-9-7-11-12-13(9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKRXVPJMZOXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338664-01-9
Record name 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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